molecular formula C7H10FN3O2 B2728842 2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-92-2

2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid

Cat. No. B2728842
CAS RN: 2247206-92-2
M. Wt: 187.174
InChI Key: HOMSCWKUIFRORV-UHFFFAOYSA-N
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Description

“2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry. 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The fluoroethyl group is an organofluorine functional group in chemistry, with chemical formulas −CHFCH3 (1-fluoroethyl) and −CH2CH2F (2-fluoroethyl) .


Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .

properties

IUPAC Name

2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3O2/c8-1-2-11-5-6(3-10-11)9-4-7(12)13/h3,5,9H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMSCWKUIFRORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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